molecular formula C9H9FO2 B1367025 2-(3-Fluorophenyl)propanoic acid CAS No. 65487-32-3

2-(3-Fluorophenyl)propanoic acid

Cat. No. B1367025
CAS RN: 65487-32-3
M. Wt: 168.16 g/mol
InChI Key: XHPMSYWCKADLPJ-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H9FO2 . It has a molecular weight of 168.17 .


Synthesis Analysis

There are several methods for synthesizing 2-(3-Fluorophenyl)propanoic acid. One method involves the use of Dowex resin or ethylene diamine tetraacetic acid (EDTA) to isolate the compound . Another method involves the design and synthesis of a triple-acting PPARα, -γ, and -δ agonist .


Molecular Structure Analysis

The InChI code for 2-(3-Fluorophenyl)propanoic acid is 1S/C9H9FO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12) . The compound has a rotatable bond count of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 .


Physical And Chemical Properties Analysis

2-(3-Fluorophenyl)propanoic acid is a white to cream or pale yellow crystalline powder . It has a melting point range of 39.0-48.0°C .

Scientific Research Applications

1. Fluorescent Amino Acid Synthesis

2-(3-Fluorophenyl)propanoic acid derivatives have been utilized in the synthesis of fluorescent amino acids. For instance, dansylalanine, a fluorescent amino acid, was genetically encoded in yeast using an amber nonsense codon. This fluorophore aids in studying protein structure, dynamics, and interactions both in vitro and in vivo (Summerer et al., 2006).

2. Analgesic Modulators

Derivatives of 2-(3-Fluorophenyl)propanoic acid have been synthesized as analgesic modulators for Transient Receptor Potential Vanilloid 1 (TRPV1). These derivatives displayed notable analgesic activity and good aqueous solubility, suggesting their potential therapeutic applications (Liu et al., 2018).

3. Synthetic Chemistry

The compound has been used in the synthesis of other chemical compounds, demonstrating its versatility in synthetic chemistry. For example, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride involved 2-(3-Fluorophenyl)propanoic acid as an intermediate (Tan Bin, 2010).

4. Anti-inflammatory Applications

Phenolic compounds derived from 2-(3-Fluorophenyl)propanoic acid have been isolated from Eucommia ulmoides Oliv. leaves. These compounds showed modest inhibitory activities on LPS-induced NO production in macrophage cells, indicating potential anti-inflammatory effects (Ren et al., 2021).

5. Chiral Separations in Pharmaceuticals

Racemic 2,2-dimethyl-3-aryl-propanoic acids, a class including 2-(3-Fluorophenyl)propanoic acid, have been resolved by chiral supercritical fluid chromatography. This process is crucial in pharmaceutical industries for the separation of chiral compounds (Wu et al., 2016).

6. Polymerization Applications

3-(4-Hydroxyphenyl)propanoic acid, a related compound, was used as a renewable building block in the synthesis of benzoxazine polymers. This demonstrates the potential of 2-(3-Fluorophenyl)propanoic acid derivatives in polymer science (Trejo-Machin et al., 2017).

7. Photodegradation Studies

The photodegradation of herbicides like cyhalofop-butyl and its primary metabolite involves compounds related to 2-(3-Fluorophenyl)propanoic acid. These studies are essential for understanding the environmental impact of such herbicides (Pinna & Pusino, 2011).

8. Environmental Toxicology

Studies involving the toxicity and bioaccumulation of fluoropolymer manufacturing substances, such as ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate, have used derivatives of 2-(3-Fluorophenyl)propanoic acid. Such research is crucial in assessing environmental risks (Hoke et al., 2016).

9. Antioxidant and Anticancer Properties

Derivatives of 2-(3-Fluorophenyl)propanoic acid, such as N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, have shown potential in antioxidant and anticancer applications, indicating their significance in pharmaceutical research (Zaheer et al., 2015).

10. Radiopharmaceutical Production

2-(3-Fluorophenyl)propanoic acid derivatives have been used in the automated synthesis of radiopharmaceuticals for PET imaging, such as [11C]CS1P1. This underscores its importance in medical imaging and diagnostics (Luo et al., 2019).

11. Intracellular Imaging

Compounds like 3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal (FMIP), derived from 2-(3-Fluorophenyl)propanoic acid, have been developed as ratiometric fluorescent pH probes for strong-acidity detection in living cells, demonstrating its utility in cellular biology (Nan et al., 2015).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(3-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPMSYWCKADLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496391
Record name 2-(3-Fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)propanoic acid

CAS RN

65487-32-3
Record name 2-(3-Fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-fluorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ME Di Pietro, C Aroulanda, G Celebre… - New Journal of …, 2015 - pubs.rsc.org
Naproxen and flurbiprofen are among the most popular and widely used drugs for treating pain and inflammation and new different therapeutic uses are still being proposed. Their …
Number of citations: 20 pubs.rsc.org
X Drozak - 2017 - dial.uclouvain.be
Tumor cells depend strongly on the consumption of glutamine to produce energy, metabolites and to mitigate the oxidative stress linked to their intensive proliferatio n 1. Mammalian …
Number of citations: 2 dial.uclouvain.be

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